molecular formula C10H12N2S B14473115 (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile CAS No. 65413-44-7

(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile

Cat. No.: B14473115
CAS No.: 65413-44-7
M. Wt: 192.28 g/mol
InChI Key: PLMCFEWYJYJFEI-UHFFFAOYSA-N
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Description

(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is an organic compound with a unique structure that includes a thiopyran ring and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile typically involves the reaction of 2,2-dimethyltetrahydro-4H-thiopyran-4-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is unique due to the presence of both a thiopyran ring and a propanedinitrile group. This combination imparts distinctive chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

65413-44-7

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-(2,2-dimethylthian-4-ylidene)propanedinitrile

InChI

InChI=1S/C10H12N2S/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3

InChI Key

PLMCFEWYJYJFEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C#N)C#N)CCS1)C

Origin of Product

United States

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